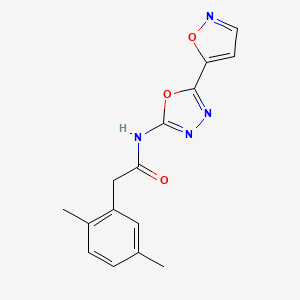

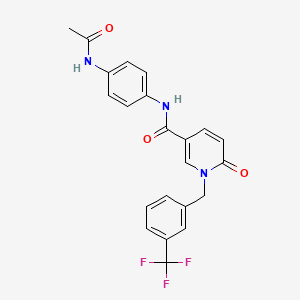

2-(2,5-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2,5-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. Although the specific compound is not directly synthesized or characterized in the provided papers, the general class of 1,3,4-oxadiazole derivatives has been extensively studied due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from various organic acids or esters, which are converted into hydrazides and subsequently into 1,3,4-oxadiazole-2-thiols. These thiols are then reacted with different N-substituted 2-bromoacetamides to yield the final compounds. For example, in one study, the synthesis began with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of reactions to yield the target N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide . Another study described the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, which involved refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by a series of reactions including hydrazinolysis, cyclization, and final substitution .

Molecular Structure Analysis

The molecular structures of the synthesized 1,3,4-oxadiazole derivatives are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular framework. For instance, the structure of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide was characterized by IR, NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are characterized by nucleophilic substitution, esterification, hydrazinolysis, cyclization, and alkylation. These reactions are carefully controlled to ensure the formation of the desired products. For example, the alkylation step in the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide is a key step that requires precise conditions to achieve the correct substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the oxadiazole ring. These properties are important for determining the compound's suitability for pharmaceutical applications. The biological screening of these compounds often reveals their potential as antibacterial agents, enzyme inhibitors, and other pharmacological activities. For instance, certain N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides showed remarkable antibacterial activity and moderate enzyme inhibition . Another study found that 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives were active against acetylcholinesterase, an important target for Alzheimer's disease treatment .

Scientific Research Applications

Synthetic Routes and Biological Activities

A novel synthetic route for 1,3,4-oxadiazole derivatives shows potent α-glucosidase inhibitory potential, indicating potential applications in managing diabetes and related metabolic disorders. The research highlights the structural determination and biological evaluation of these compounds, suggesting their promise as drug leads (Iftikhar et al., 2019).

Antimicrobial and Enzyme Inhibition

Studies have synthesized and characterized 5-substituted-1,3,4-oxadiazole-2yl derivatives, demonstrating relative activity against acetylcholinesterase, an enzyme target for treating conditions like Alzheimer's disease. This underscores the therapeutic potential of these compounds in neurodegenerative diseases (Rehman et al., 2013).

Corrosion Inhibition

Research into long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has revealed their efficacy as corrosion inhibitors. This application is crucial for protecting metals in industrial processes, highlighting the chemical's role in materials science (Yıldırım & Cetin, 2008).

Antipsychotic Potential

A series of novel potential antipsychotic agents based on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated, displaying an antipsychotic-like profile in behavioral animal tests. This research opens new avenues for developing antipsychotic medications with fewer side effects compared to existing treatments (Wise et al., 1987).

properties

IUPAC Name |

2-(2,5-dimethylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-9-3-4-10(2)11(7-9)8-13(20)17-15-19-18-14(21-15)12-5-6-16-22-12/h3-7H,8H2,1-2H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDNHVXTKMLYAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511364.png)

![3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2511365.png)

![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2511368.png)

![3-(4-ethoxyphenyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511373.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2511376.png)

![3-isobutyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511377.png)